1-苯甲酰基-N-(2-哌啶-1-基乙基)吲哚啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

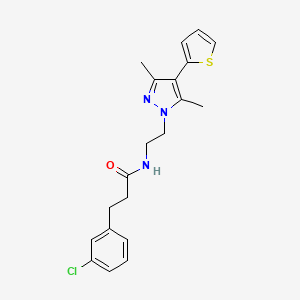

“1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an indoline group (a benzene ring fused to a five-membered nitrogen-containing ring). These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl, piperidine, and indoline groups each contribute distinct structural characteristics .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. Piperidine derivatives can undergo a variety of chemical reactions, including Boulton–Katritzky rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidine ring could potentially make the compound a base .

科学研究应用

Medicinal Chemistry and Drug Design

Piperidines, including 1-benzoylpiperidine, serve as essential building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers have explored the synthesis of substituted piperidines using innovative methods . In medicinal chemistry, 1-benzoylpiperidine derivatives have been investigated for their potential as:

作用机制

The mechanism of action would depend on the specific biological target of the compound. Many piperidine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

未来方向

Future research could explore the synthesis, characterization, and biological activity of this compound. Given the wide range of activities exhibited by piperidine derivatives, “1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide” could potentially have interesting pharmaceutical applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves the reaction of 1-benzoylindoline-6-carboxylic acid with 2-piperidin-1-ylethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.", "Starting Materials": [ "1-benzoylindoline-6-carboxylic acid", "2-piperidin-1-ylethylamine", "coupling agent (e.g. EDCI or HATU)", "dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Step 1: Dissolve 1-benzoylindoline-6-carboxylic acid and 2-piperidin-1-ylethylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add a dehydrating agent such as thionyl chloride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

1251558-33-4 |

产品名称 |

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide |

分子式 |

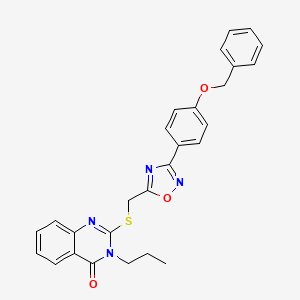

C23H18N4O4S |

分子量 |

446.48 |

IUPAC 名称 |

3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |

InChI 键 |

SDOZXZFDQNRWQA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)